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Compound of Interest

Compound Name: 3,4-Dimethoxyaniline

Cat. No.: B048930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-
Dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering valuable insights for compound identification, structural elucidation, and
quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 3,4-Dimethoxyaniline, typically
recorded in deuterated chloroform (CDCIls) with tetramethylsilane (TMS) as an internal
standard.[1][2]

'H NMR Data

The *H NMR spectrum of 3,4-Dimethoxyaniline exhibits distinct signals corresponding to the
aromatic protons, the amine protons, and the methoxy group protons.
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

~6.75 d ~8.2 H-5

~6.3-6.4 dd ~8.2,~25 H-6

~6.25 d ~2.5 H-2

~3.85 S -OCHs (para to NH2)
~3.82 s -OCHs (meta to NH2)
~3.6 (broad) S -NH:z

Note: The chemical shifts and coupling constants are approximate and can vary slightly

depending on the solvent and concentration.

13C NMR Data

The 3C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (d) ppm Assignment
~149.5 C-4

~143.0 C-3

~140.0 C-1

~113.0 C-5

~104.0 C-6

~100.0 C-2

~56.0 -OCHs (para)

~55.8 -OCHs (meta)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3,4-Dimethoxyaniline is typically

recorded as a KBr pellet.[3]

Wavenumber (cm—?)

Intensity

Assignment

3450 - 3300 Strong, Broad N-H stretch (primary amine)
3050 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH?3)
1620 - 1580 Strong N-H bend (scissoring)

1520 - 1480 Strong Aromatic C=C stretch

1250 - 1200 Strong Aryl-O stretch (asymmetric)
1050 - 1000 Strong Aryl-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron lonization (El) is a common method for the analysis of small organic

molecules like 3,4-Dimethoxyaniline.[4][5]

m/z Relative Intensity Assighment

153 High Molecular lon [M]*
138 High [M - CHs]*

110 Medium [M-CHs - COJ*
95 Medium

65 Low

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

* Weigh approximately 10-20 mg of 3,4-Dimethoxyaniline.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.

o Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

o Pulse Program: Standard single-pulse sequence

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-2 seconds

e Number of Scans: 8-16

e Spectral Width: -2 to 12 ppm

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 512-1024

Spectral Width: 0 to 220 ppm

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3,4-Dimethoxyaniline with approximately 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.
o Apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
e Scan Range: 4000 - 400 cm~?

e Resolution: 4 cm~

e Number of Scans: 16-32

o Background: A spectrum of the empty sample compartment should be recorded as a
background.

Mass Spectrometry

Sample Introduction:

» Dissolve a small amount of 3,4-Dimethoxyaniline in a suitable volatile solvent (e.qg.,
methanol or dichloromethane).

« Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

Instrument Parameters (Electron lonization - EI):
« lonization Energy: 70 eV

e Source Temperature: 200-250 °C
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e Mass Range: m/z 40-400
e Scan Speed: 1-2 scans/second

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the molecular structure of 3,4-
Dimethoxyaniline and its characteristic spectral data.

Caption: Correlation of 3,4-Dimethoxyaniline’s structure with its spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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